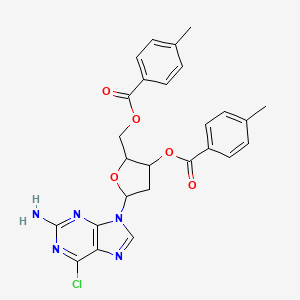
2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is a nucleoside analog recognized for its potent antiviral properties. This compound impedes viral replication and fortifies the immune system against infected cells, making it a valuable asset in antiviral research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the protection of the hydroxyl groups of 2-deoxyribose with p-toluoyl groups, followed by the coupling of the protected sugar with 2-amino-6-chloropurine. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group at the 2-position can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents at the 6-position, which can alter the biological activity of the compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, which can be used for further chemical modifications.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: Investigated for potential therapeutic applications in treating viral infections.
Industry: Utilized in the production of antiviral drugs and research chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine involves the inhibition of viral replication by incorporating into the viral DNA or RNA, leading to chain termination. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the replication of the virus.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: A simpler analog without the sugar moiety, used in similar antiviral research.
2-Amino-9-(2-deoxy-beta-D-ribofuranosyl)purine: Another nucleoside analog with different substituents, used for comparison in biological studies.
Uniqueness
2-Amino-6-chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)purine is unique due to its specific structure, which provides enhanced stability and antiviral activity compared to other similar compounds. The presence of the p-toluoyl groups offers additional protection and facilitates selective reactions, making it a valuable compound in antiviral research.
Propiedades
Fórmula molecular |
C26H24ClN5O5 |
|---|---|
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
[5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31) |
Clave InChI |
HUDUPJKATQIHAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


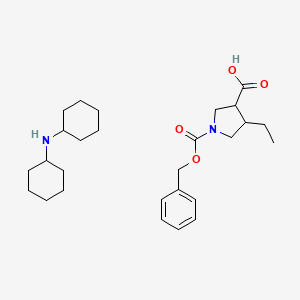
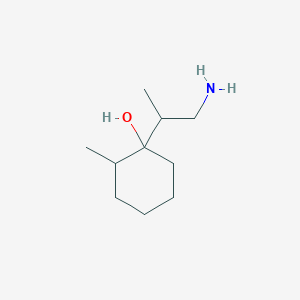

![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

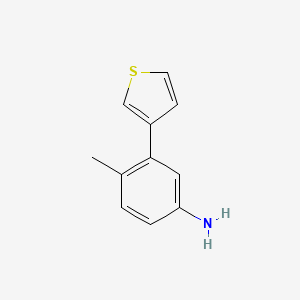
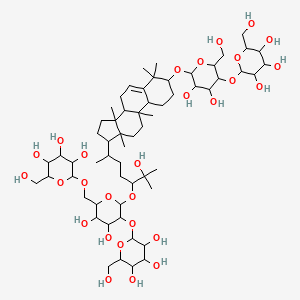

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)
